![molecular formula C9H8N2O4 B14701285 3,7-Diazatricyclo[3.3.3.01,5]undecane-2,4,6,8-tetrone CAS No. 25539-95-1](/img/structure/B14701285.png)
3,7-Diazatricyclo[3.3.3.01,5]undecane-2,4,6,8-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Diazatricyclo[33301,5]undecane-2,4,6,8-tetrone is a complex organic compound known for its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Diazatricyclo[3.3.3.01,5]undecane-2,4,6,8-tetrone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of strong acids or bases as catalysts and may involve high temperatures to facilitate the formation of the tricyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3,7-Diazatricyclo[3.3.3.01,5]undecane-2,4,6,8-tetrone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
3,7-Diazatricyclo[3.3.3.01,5]undecane-2,4,6,8-tetrone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 3,7-Diazatricyclo[3.3.3.01,5]undecane-2,4,6,8-tetrone involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,6-Dioxa-3,7-dioxotricyclo[3.3.3.01,5]undecane: This compound shares a similar tricyclic structure but differs in its functional groups and chemical properties.
6,7-Diazatricyclo[3.2.2.0(2,4)]non-6-ene, oxide: Another compound with a related tricyclic structure, but with different reactivity and applications.
Uniqueness
3,7-Diazatricyclo[333Its versatility in undergoing various chemical reactions and its potential in diverse fields of research make it a compound of significant interest .
Properties
CAS No. |
25539-95-1 |
|---|---|
Molecular Formula |
C9H8N2O4 |
Molecular Weight |
208.17 g/mol |
IUPAC Name |
3,7-diazatricyclo[3.3.3.01,5]undecane-2,4,6,8-tetrone |
InChI |
InChI=1S/C9H8N2O4/c12-4-8-2-1-3-9(8,6(14)10-4)7(15)11-5(8)13/h1-3H2,(H,10,12,14)(H,11,13,15) |
InChI Key |
YKVOUQFSWYXRSC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC23C(=O)NC(=O)C2(C1)C(=O)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


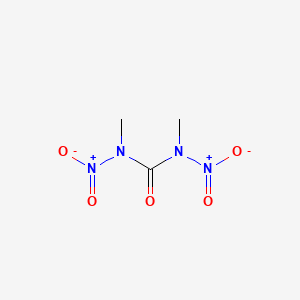
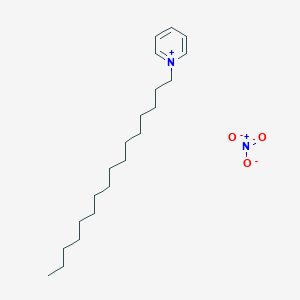

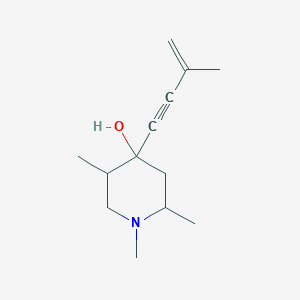
![5,5-Dimethyl-3,7-dioxabicyclo[7.2.2]trideca-1(11),9,12-triene-2,8-dione](/img/structure/B14701238.png)

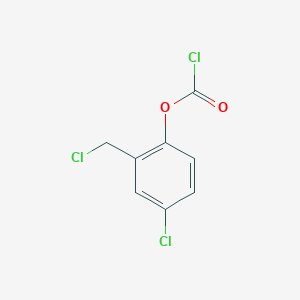
![N,N'-[(3,6-Dioxopiperazine-2,5-diyl)di(propane-3,1-diyl)]diacetamide](/img/structure/B14701257.png)
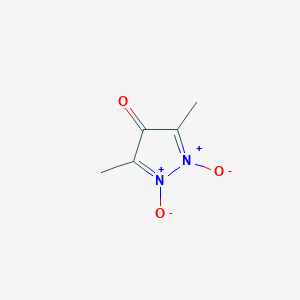
![3-[[(2R)-2-acetamido-2-carboxyethyl]sulfanylmethylsulfanyl]-2-aminopropanoic acid](/img/structure/B14701263.png)
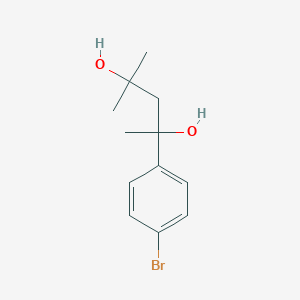
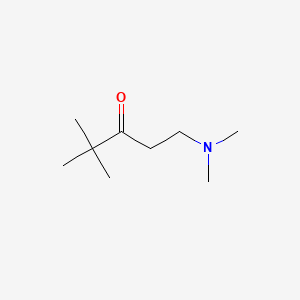
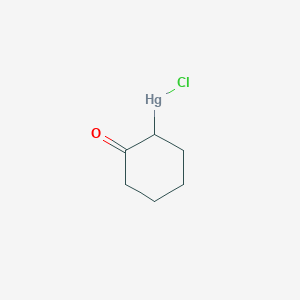
![1-[1,3-Bis(4-chlorobenzyl)-2-oxido-1,3,2-diazaphosphinan-2-yl]azepane](/img/structure/B14701291.png)
